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Compound of Interest

Compound Name: HP1142

Cat. No.: B15579092

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the purification of recombinant
HP1142, a protein from Helicobacter pylori. The protocol is designed for HP1142 expressed in
Escherichia coli with an N-terminal Hexahistidine (6xHis) tag. The purification strategy employs
Immobilized Metal Affinity Chromatography (IMAC) followed by a polishing step using Size
Exclusion Chromatography (SEC) to achieve high purity. This protocol is intended to serve as a
comprehensive guide for researchers working on the characterization and downstream
applications of HP1142.

Data Presentation

Table 1: Summary of Buffer Compositions
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Buffer Name Composition pH Use

50 mM NaH2PO4,
Lysis Buffer 300 mM NaCl, 10mM 8.0
Imidazole

Cell Resuspension

and Lysis

50 mM NaH2PO4,
Wash Buffer 300 mM NacCl, 20 mM 8.0

Imidazole

Washing of Ni-NTA

resin

50 mM NaH2PO4,
Elution Buffer 300 mM NacCl, 250 8.0
mM Imidazole

Elution of His-tagged
HP1142

] Mobile phase for Size
50 mM Tris-HCI, 150 ]
SEC Buffer 7.5 Exclusion
mM NaCl
Chromatography

Table 2: Expected Yield and Purity at Each Purification Step

Purification Step Total Protein (mg) HP1142 (mg) Purity (%)
Clarified Lysate 200 15 ~7.5
IMAC Elution 12 11 >90
SEC Fractions 9 8.5 >98

(Note: These are
estimated values and
may vary depending
on expression levels
and experimental

conditions.)

Experimental Protocols
Expression of Recombinant His-tagged HP1142 in E. coli
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e Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression
vector containing the His-tagged HP1142 gene.[1][2]

 Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate
antibiotic and grow overnight at 37°C with shaking.

e The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with
shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

 Induce protein expression by adding Isopropyl 3-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 0.5-1 mM.

» Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C to enhance
soluble protein expression.[1]

o Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

o Discard the supernatant and store the cell pellet at -80°C until needed.

Cell Lysis

o Thaw the cell pellet on ice and resuspend in 30 mL of ice-cold Lysis Buffer per liter of original
culture.

e Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent
protein degradation. Incubate on ice for 30 minutes.[3]

o Disrupt the cells by sonication on ice. Use short bursts of 30 seconds with 30-second cooling
intervals to prevent overheating and protein denaturation.

» Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

o Carefully collect the supernatant, which contains the soluble His-tagged HP1142 protein.

Immobilized Metal Affinity Chromatography (IMAC)

This step utilizes a Ni-NTA resin to capture the His-tagged HP1142.[4][5][6]
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Resin Equilibration:
o Add 2 mL of Ni-NTA agarose slurry to a gravity-flow column.

o Allow the storage buffer to drain and equilibrate the resin with 5 column volumes (CVs) of
Lysis Buffer.[7]

Protein Binding:
o Load the clarified lysate onto the equilibrated Ni-NTA column.

o Allow the lysate to flow through the column by gravity. Collect the flow-through to check for
unbound protein.

Washing:

o Wash the column with 10 CVs of Wash Buffer to remove non-specifically bound proteins.

[7]

Elution:

o Elute the His-tagged HP1142 by adding 5 CVs of Elution Buffer.

o Collect 1 mL fractions and analyze them by SDS-PAGE to identify fractions containing the
purified protein.[7]

o Pool the fractions with the highest concentration of purified HP1142.

Size Exclusion Chromatography (SEC)

This is a final polishing step to remove any remaining contaminants and protein aggregates.[3]
[91[10][11]

e Column Equilibration:

o Equilibrate a suitable SEC column (e.g., Superdex 75 or Superdex 200, depending on the
expected oligomeric state of HP1142) with at least 2 CVs of SEC Buffer.[11]

o Sample Loading and Separation:
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o Concentrate the pooled IMAC fractions to a volume of 0.5-1 mL using a centrifugal filter
unit.

o Inject the concentrated sample onto the equilibrated SEC column.
o Run the chromatography with SEC Buffer at a constant flow rate.

o Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

e Analysis and Storage:

o Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight
of HP1142.

o Pool the pure fractions containing monomeric HP1142.

o Determine the protein concentration using a suitable method (e.g., Bradford assay or UV
absorbance at 280 nm).

o Aliquot the purified protein and store at -80°C.

Visualizations
Purification Workflow
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Caption: Workflow for the purification of recombinant HP1142.
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Logical Relationship of Purification Steps
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Caption: Logical flow of the two-step chromatography purification process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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